molecular formula C10H16Cl2N2O B13257983 N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13257983
M. Wt: 251.15 g/mol
InChI Key: YVKSELNXFHXPLP-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure, featuring a pyridine ring linked to an oxolane (tetrahydrofuran) amine, is commonly explored in the development of biologically active molecules. Compounds with similar structural motifs have been investigated for their potential to interact with key enzymatic targets. For instance, pyridineamine derivatives are recognized in scientific literature for their role as inhibitors of kinases such as Pim-1, which are implicated in oncogenic processes and are active areas of cancer research . Furthermore, the oxolan-3-amine component is a recurring feature in compounds studied for central nervous system (CNS) targets, including phosphodiesterase 2 (PDE2), an enzyme linked to neurological and cognitive functions . The dihydrochloride salt form enhances the compound's solubility, making it suitable for various in vitro assay systems. This product is intended for research purposes to further elucidate its specific mechanism of action and potential research applications in these and other biological pathways.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H

InChI Key

YVKSELNXFHXPLP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC1C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step 1: Formation of the Oxolane Ring

The oxolane ring (tetrahydrofuran) can be constructed via intramolecular cyclization of appropriate hydroxyalkyl precursors or by ring-closing reactions involving diols and halogenated intermediates. For example, 3-amino-1,2-propanediol derivatives can be cyclized under acidic or basic conditions to form the oxolane ring.

Step 2: Introduction of the Pyridin-3-yl Group

The pyridin-3-yl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting an oxolane intermediate bearing a leaving group (e.g., halogen) at the 2-position with a pyridin-3-yl nucleophile or via palladium-catalyzed cross-coupling methods.

Step 3: N-Methylation of the Amine

The secondary amine at the 3-position is methylated using standard methylation reagents such as methyl iodide or formaldehyde with reducing agents (Eschweiler–Clarke methylation). This step must be optimized to avoid over-alkylation or side reactions.

Step 4: Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an ethanol or methanol solvent, to improve solubility and stability. The salt is then isolated by crystallization or precipitation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Oxolane ring formation Acid/base catalysis, reflux, solvents like 1,4-dioxane or methanol Temperature: 80–120 °C; time: several hours
Pyridin-3-yl introduction Pd-catalyzed cross-coupling or nucleophilic substitution Catalyst: Pd(PPh3)4 or similar; inert atmosphere preferred
N-Methylation Methyl iodide or formaldehyde + reducing agent Room temperature to 60 °C; avoid excess methylation
Salt formation HCl in ethanol or methanol Room temperature; crystallization for purification

Purification and Characterization

Purification is commonly achieved by:

  • Crystallization from suitable solvents.
  • Column chromatography using silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate).

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
  • High Performance Liquid Chromatography (HPLC) to assess purity.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis to verify salt formation.

In-depth Research Findings on Preparation

Analytical Monitoring

During synthesis, reaction progress is monitored by:

  • HPLC to quantify conversion rates and detect impurities.
  • NMR to observe chemical shifts corresponding to functional groups, ensuring correct substitution and methylation.

Yield and Efficiency

Typical yields for the multi-step synthesis range from 70% to 90% depending on optimization of reaction parameters. The use of catalysts and controlled reaction environments significantly improves selectivity and reduces side products.

Comparative Table of Preparation Methods

Preparation Aspect Method 1: Classical Synthesis Method 2: Pd-Catalyzed Cross-Coupling Method 3: One-Pot Multi-Component Synthesis (Emerging)
Oxolane Ring Formation Acid/base catalyzed cyclization Same as Method 1 Multi-component reaction combining ring closure and substitution
Pyridin-3-yl Introduction Nucleophilic substitution Pd-catalyzed Suzuki or Buchwald coupling Integrated in one-pot synthesis
N-Methylation Methyl iodide or Eschweiler–Clarke reaction Same as Method 1 Post-synthesis methylation step
Salt Formation HCl treatment, crystallization Same as Method 1 Same as Method 1
Yield 70–85% 75–90% 60–80% (under development)
Purification Crystallization, chromatography Chromatography preferred Chromatography

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and related dihydrochloride salts or pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Key Notes
rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride (Target) 2307739-77-9 C₁₀H₁₆Cl₂N₂O 251.15 Oxolane ring with pyridin-3-yl and methylamine groups. Racemic dihydrochloride salt; pyridine enhances solubility and potential receptor interactions.
(R)-Pyrrolidin-3-amine dihydrochloride 116183-81-4 C₄H₁₂Cl₂N₂ 163.06 Pyrrolidine (5-membered nitrogen ring) instead of oxolane; lacks pyridine moiety. Higher structural rigidity; similarity score 1.00 in databases, indicating common amine salt use .
Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride 1456506-89-0 C₈H₁₂Cl₂N₂O₂ 239.10 Ester-functionalized side chain (COOCH₃) instead of oxolane ring. Increased polarity due to ester group; potential for prodrug applications .
trans-rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride 2059917-90-5 C₉H₁₄Cl₂N₂O 237.12 Lacks N-methyl group; stereochemistry (trans) may alter binding affinity. Lower molecular weight; unmodified amine could affect pharmacokinetics .
2-(3-Methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride Not Provided C₉H₁₄Cl₂N₄O₂ 281.15 Contains oxadiazole and azetidine rings; no pyridine moiety. Increased ring strain (azetidine) may reduce stability; oxadiazole enhances metabolic resistance .

Structural and Functional Analysis

Core Heterocycle Comparison

  • Oxolane vs. Pyrrolidine/Azetidine: The oxolane ring (oxygen-containing) in the target compound offers greater polarity and hydrogen-bonding capacity compared to pyrrolidine (nitrogen-containing). This difference may influence solubility and target selectivity .

Functional Group Impact

  • Pyridine Moieties: The pyridin-3-yl group in the target compound and Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride facilitates interactions with aromatic residues in enzymes or receptors, a feature absent in pyrrolidin-3-amine derivatives .
  • Salt Forms :
    • All compared compounds are dihydrochloride salts, improving aqueous solubility. However, the absence of an N-methyl group in the trans isomer (CAS 2059917-90-5) may result in lower lipophilicity .

Stereochemical Considerations

  • Racemic mixtures (e.g., the target compound) versus enantiopure forms (e.g., (R)-Pyrrolidin-3-amine dihydrochloride) may exhibit divergent biological activities due to stereospecific binding .

Research Implications

  • Pharmacological Potential: The pyridine-oxolane scaffold in the target compound is understudied compared to pyrrolidine derivatives, warranting further exploration in CNS drug discovery.
  • Synthetic Challenges: Stereochemical control in oxolane derivatives (e.g., trans vs. cis isomers) requires advanced catalytic methods, as noted in crystallography studies using SHELX software for structural validation .

Biological Activity

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound is characterized by its molecular formula C9H12Cl2N2OC_9H_{12}Cl_2N_2O and a molecular weight of approximately 178.23 g/mol. The compound features a pyridine ring and an oxolane moiety, contributing to its solubility and biological interactions. As a dihydrochloride salt, it exhibits enhanced water solubility, making it suitable for various biological applications.

Biological Activity

Research indicates that this compound possesses notable antimicrobial and anticancer properties. Various studies have demonstrated its efficacy against different cell lines, suggesting potential therapeutic applications in treating infections and cancer.

Antimicrobial Properties

Preliminary investigations have shown that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism may involve the inhibition of essential enzymes or interference with metabolic pathways critical for microbial survival.

Anticancer Effects

The compound has been evaluated for its anticancer potential in several studies:

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)12.50
SF-268 (glioma)42.30
NCI-H460 (lung cancer)3.79

These findings indicate that this compound can significantly inhibit cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in signal transduction pathways. This interaction can lead to modulation of enzyme activities, influencing metabolic processes relevant to disease states.

Notably, compounds with similar structural components have been explored for their biological effects, revealing diverse mechanisms:

Compound NameMolecular FormulaBiological Activity
2-(Pyridin-4-yl)oxolan-3-amine dihydrochlorideC9H14Cl2N2OC_9H_{14}Cl_2N_2OAntimicrobial, anticancer
N-Methylpyridinyl oxazolidineC10H12N2OC_{10}H_{12}N_2OAntibacterial properties
Pyridine-based oxolane derivativesVariesDiverse biological activities

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study focused on the anticancer properties of this compound, researchers evaluated its effects on the MCF7 breast cancer cell line. The results indicated an IC50 value of 12.50 µM, demonstrating significant cytotoxicity and suggesting that the compound may induce apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 15 µg/mL for both pathogens, indicating strong antimicrobial activity which could be leveraged in developing new treatments for bacterial infections.

Q & A

Basic: What synthetic strategies are recommended for preparing N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, and how can reaction parameters be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination to introduce the methylamine group into the oxolane ring. For dihydrochloride salt formation, stoichiometric HCl in ethanol or methanol is used post-synthesis. Optimization includes:

  • Temperature control : Maintain 20–25°C during HCl addition to prevent decomposition .
  • Solvent selection : Ethanol is preferred for solubility and stability of intermediates .
  • Purification : Use recrystallization from ethanol/water mixtures to enhance salt purity .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Utilize C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify purity (>95% by area normalization) .
  • NMR : 1^1H/13^{13}C NMR in D2_2O or DMSO-d6_6 resolves stereochemistry and salt protonation states (e.g., pyridinium proton shifts at δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ions [M+H]+^+ and isotopic patterns for Cl^- counterions .

Advanced: How can density functional theory (DFT) guide electronic property predictions or mechanistic studies?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyridine and oxolane rings .
  • Reaction pathways : Simulate intermediates in amination or salt formation, comparing activation energies to optimize conditions .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to refine reaction thermodynamics .

Advanced: What crystallographic challenges arise with dihydrochloride salts, and how can SHELX resolve them?

Methodological Answer:
Dihydrochloride salts often exhibit:

  • Disordered counterions : Use PART instructions in SHELXL to model Cl^- positions .
  • Twinned crystals : Apply HKLF5 data formatting and TWIN commands in SHELXE for phase correction .
  • Hydrogen bonding : Refine H-atom positions with riding models to map NH\cdotsCl interactions .

Advanced: How should researchers resolve discrepancies between HPLC purity and NMR integration data?

Methodological Answer:

  • HPLC-MS coupling : Detect co-eluting impurities with identical retention times but distinct mass signatures .
  • NMR relaxation delays : Increase D1_1 to 3–5 sec for accurate integration of broad NH/OH signals .
  • Ion chromatography : Quantify free Cl^- to verify salt stoichiometry and rule out counterion variability .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence polarization assays (e.g., for kinases) with ATP-concentration titrations to measure IC50_{50} values .
  • Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in cell lysates .
  • Methylation assays : Monitor H3K4/H3K9 methylation via Western blot in cancer cell lines treated with the compound .

Advanced: What strategies preserve stereochemical integrity during scale-up synthesis?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns to separate enantiomers pre-salt formation .
  • Low-temperature quenching : Rapidly cool reaction mixtures after amination to prevent racemization .
  • In situ monitoring : Implement FTIR or Raman spectroscopy to track intermediate stereochemistry in real time .

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